1-Amino-2,4(1H,3H)-pyrimidinedione
Overview
Description
1-Amino-2,4(1H,3H)-pyrimidinedione is a heterocyclic compound with a pyrimidine ring structure
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various human cancer cell lines, such as hep3bpn 11 (liver), mda 453 (breast), and hl 60 (leukemia) .
Mode of Action
It’s worth noting that similar compounds have been shown to hinder the viability of various human cancer cell lines .
Result of Action
Similar compounds have been shown to exhibit significant activity against various human cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2,4(1H,3H)-pyrimidinedione typically involves the cyclization of urea derivatives with appropriate aldehydes or ketones under acidic or basic conditions. One common method includes the reaction of urea with malonic acid derivatives in the presence of a catalyst such as hydrochloric acid or sodium hydroxide.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity starting materials and optimized reaction conditions to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amino derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; often in the presence of a base like pyridine or triethylamine.
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidinedione derivatives.
Scientific Research Applications
1-Amino-2,4(1H,3H)-pyrimidinedione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antibacterial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Comparison with Similar Compounds
2-Amino-4(1H)-pyrimidinone: Similar structure but with different substitution patterns.
1,3-Dimethyl-2,4(1H,3H)-pyrimidinedione: Contains methyl groups at the 1 and 3 positions, altering its chemical properties.
6-Amino-1,3-dimethyluracil: Another pyrimidine derivative with distinct functional groups.
Uniqueness: 1-Amino-2,4(1H,3H)-pyrimidinedione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Properties
IUPAC Name |
1-aminopyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c5-7-2-1-3(8)6-4(7)9/h1-2H,5H2,(H,6,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IILMINFWXULDNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60932454 | |
Record name | 1-Amino-4-hydroxypyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60932454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14493-37-9 | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 1-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014493379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Amino-4-hydroxypyrimidin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60932454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-amino-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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